(1S)-1-(1,3-thiazol-5-yl)ethan-1-amine
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Overview
Description
(1S)-1-(1,3-thiazol-5-yl)ethan-1-amine is a chiral amine compound featuring a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1,3-thiazol-5-yl)ethan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the amine group. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The reaction conditions often include heating in a polar solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(1,3-thiazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include imines, nitriles, dihydrothiazoles, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1S)-1-(1,3-thiazol-5-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent in drug development.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (1S)-1-(1,3-thiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(1,3-thiazol-4-yl)ethan-1-amine: Similar structure but with the thiazole ring substituted at a different position.
(1S)-1-(1,3-oxazol-5-yl)ethan-1-amine: Contains an oxazole ring instead of a thiazole ring.
(1S)-1-(1,3-imidazol-5-yl)ethan-1-amine: Contains an imidazole ring instead of a thiazole ring.
Uniqueness
(1S)-1-(1,3-thiazol-5-yl)ethan-1-amine is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C5H8N2S |
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Molecular Weight |
128.20 g/mol |
IUPAC Name |
(1S)-1-(1,3-thiazol-5-yl)ethanamine |
InChI |
InChI=1S/C5H8N2S/c1-4(6)5-2-7-3-8-5/h2-4H,6H2,1H3/t4-/m0/s1 |
InChI Key |
RLPSARLYTKXVSE-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C1=CN=CS1)N |
Canonical SMILES |
CC(C1=CN=CS1)N |
Origin of Product |
United States |
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